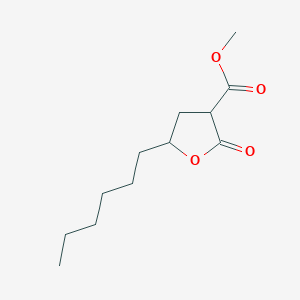
alpha-Methoxycarbonyl-gamma-hexyl-gamma-butyrolactone
Cat. No. B8366056
M. Wt: 228.28 g/mol
InChI Key: LQLLBUOIMHVXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06548713B2
Procedure details


A mixture of 30 mmol of dimethyl malonate, 2 mmol of 1-octene, 0.04 mmol of manganese(II) acetate, 0.01 mmol of cobalt(II) acetate and 2 ml of acetic acid was stirred at 90° C. in an atmosphere of a gaseous mixture of nitrogen and oxygen (9:1) (1 atm=0.101 MPa) for 3 hours. The resulting reaction mixture was analyzed to find that dimethyl 2-octylmalonate (yield: 56%), dimethyl 2-(2-oxooctyl)malonate (trace amount), α-methoxycarbonyl-γ-hexyl-γ-butyrolactone (yield: 6%), dimethyl 2-(2-octyloctyl)malonate (yield: 5%) and dimethyl 2,2-dioctylmalonate (yield: 3%) were produced with a conversion from 1-octene of 96%.



Name
cobalt(II) acetate
Quantity
0.01 mmol
Type
catalyst
Reaction Step One



Name
dimethyl 2-(2-oxooctyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
56%

Yield
6%

Yield
5%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14]CCC.O=O.O=[C:21]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH2:22][CH:23]([C:28]([O:30][CH3:31])=[O:29])[C:24]([O:26][CH3:27])=[O:25]>C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[CH2:22]([CH:23]([C:28]([O:30][CH3:31])=[O:29])[C:24]([O:26][CH3:27])=[O:25])[CH2:21][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[CH3:31][O:30][C:28]([CH:23]1[CH2:22][CH:21]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[O:26][C:24]1=[O:25])=[O:29].[CH2:22]([CH:23]([CH2:28][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:24][CH:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])[CH2:21][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37] |f:4.5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
|
|
Quantity
|
0.04 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
|
Name
|
cobalt(II) acetate
|
|
Quantity
|
0.01 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Three
|
Name
|
dimethyl 2-(2-oxooctyl)malonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CC(C(=O)OC)C(=O)OC)CCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)C(C(=O)OC)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 56% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1C(=O)OC(C1)CCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 6% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)C(CC(C(=O)OC)C(=O)OC)CCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
